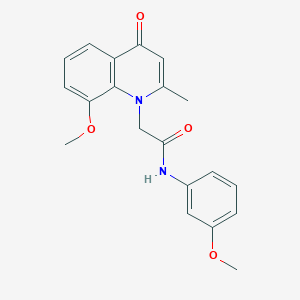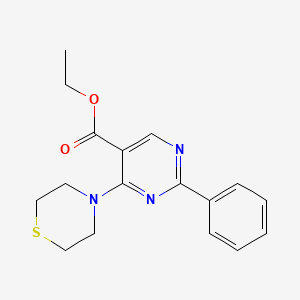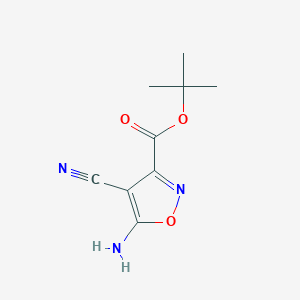![molecular formula C14H18N4O3S B2927153 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide CAS No. 899732-54-8](/img/structure/B2927153.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide is a chemical compound with numerous potential applications. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activity .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions. For instance, the cyclization to pyrido[2,3-d]pyrimidin-5-one is accompanied by the elimination of N,N-dimethylpropionamide .科学的研究の応用
Antimicrobial Activity
Compounds with structural similarities have been studied for their antimicrobial properties. For example, a compound with a thieno[2,3-d]pyrimidin moiety showed significant antimicrobial activity . This suggests that our compound of interest may also be researched for potential use as an antimicrobial agent.
Enzyme Inhibition
Related compounds have been found to have high affinity to enzyme inhibitor binding sites according to docking studies . This indicates that our compound could be explored for its enzyme inhibition properties, which could be useful in drug development.
Plant Hormone Research
Indole derivatives are known to have diverse biological applications, including as plant hormones . While our compound is not an indole derivative, its complex structure suggests it could have interesting interactions in biological systems and may be worth exploring in plant biology.
Heterocyclic Compound Studies
The compound falls under the category of heterocyclic compounds, which are of significant interest due to their therapeutic potential . Research into heterocyclic compounds often focuses on their pharmacological activities, suggesting another possible avenue for application.
将来の方向性
Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential.
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
If the compound does exhibit antimicrobial activity , it could lead to the death of microorganisms or inhibition of their growth.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets.
特性
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-6-15-10(19)8-22-9-5-7-16-12-11(9)13(20)18(3)14(21)17(12)2/h5,7H,4,6,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYJTVJDTXSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
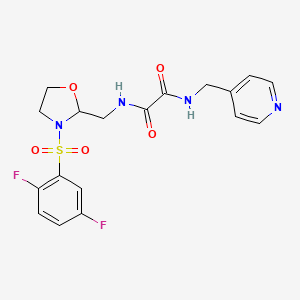

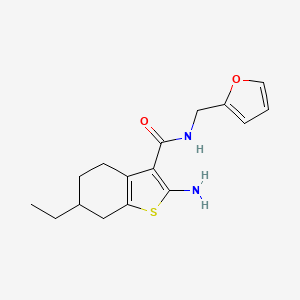
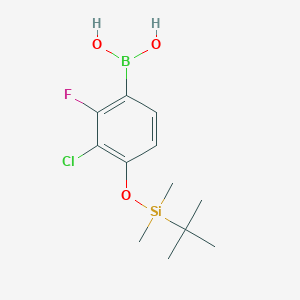
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)

